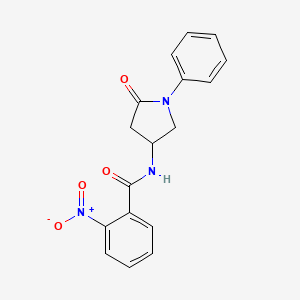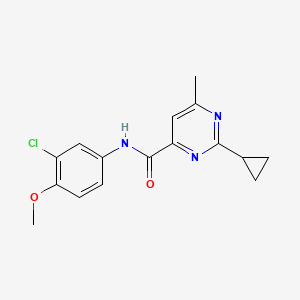
N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide, commonly known as MTFB, is a synthetic compound that has been extensively studied for its potential use in scientific research. MTFB is a benzamide derivative that has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
作用機序
MTFB is believed to act as a selective antagonist of the adenosine A2A receptor and the dopamine D2 receptor. By blocking these receptors, MTFB can modulate the activity of various neurotransmitters, including dopamine and adenosine. The precise mechanism of action of MTFB is still being studied, and further research is needed to fully understand its effects on these receptors.
Biochemical and Physiological Effects:
MTFB has been shown to have a range of biochemical and physiological effects. The compound has been found to modulate the activity of various neurotransmitters, including dopamine and adenosine. MTFB has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory conditions. Additionally, MTFB has been shown to have neuroprotective effects, making it a potential treatment for various neurodegenerative disorders.
実験室実験の利点と制限
MTFB has several advantages as a tool for scientific research. The compound is highly selective for the adenosine A2A receptor and the dopamine D2 receptor, making it a valuable tool for studying these receptors. Additionally, MTFB has been found to be relatively safe and well-tolerated in animal studies, making it a potential therapeutic agent for various conditions. However, there are also limitations to the use of MTFB in lab experiments. The synthesis of the compound is complex and requires specialized knowledge and equipment, making it difficult for non-experts to produce. Additionally, the effects of MTFB on other receptors and neurotransmitters are still being studied, making it important to use caution when interpreting the results of experiments using the compound.
将来の方向性
There are several potential future directions for research on MTFB. One area of focus could be on the development of new synthetic methods for producing the compound, making it more accessible to researchers. Additionally, further studies are needed to fully understand the mechanisms of action of MTFB and its effects on other receptors and neurotransmitters. Finally, there is potential for the development of new therapeutic agents based on the structure of MTFB, which could be used to treat a range of conditions.
合成法
MTFB can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis typically involves the use of a palladium-catalyzed Suzuki coupling reaction, followed by a series of purification steps to isolate the final product. The synthesis of MTFB is a complex process that requires specialized knowledge and equipment, making it difficult for non-experts to produce the compound.
科学的研究の応用
MTFB has been extensively studied for its potential use in scientific research. The compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. MTFB has been used to study the function of various receptors, including the adenosine A2A receptor and the dopamine D2 receptor. Additionally, MTFB has been used to study the effects of various drugs on these receptors, providing valuable insights into their mechanisms of action.
特性
IUPAC Name |
N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3/c1-26-16-8-4-12(5-9-16)17-10-15(24-27-17)11-23-18(25)13-2-6-14(7-3-13)19(20,21)22/h2-10H,11H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIWPOOEVZKSEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-8-[3-(morpholin-4-yl)propyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2975681.png)
![4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]benzoic acid](/img/structure/B2975682.png)








![N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2975696.png)
